Product packaging for 1-Phenoxyethen-1-ol(Cat. No.:CAS No. 32666-75-4)

1-Phenoxyethen-1-ol

Cat. No.: B13960135
CAS No.: 32666-75-4
M. Wt: 136.15 g/mol
InChI Key: BTZDVSBDHTYXIH-UHFFFAOYSA-N
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Description

Introduction 1-Phenoxyethen-1-ol is a chemical compound of interest in synthetic organic chemistry and materials science research. Researchers can rely on our product for consistent quality and high purity. Applications and Research Value This compound is primarily valued in research and development. Its potential applications include serving as a synthetic intermediate or building block for more complex molecules in pharmaceuticals and material science. Researchers also utilize it in method development and catalysis studies. Handling and Safety Consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE) including gloves and safety glasses is required. Handle only in a well-ventilated area. Quality Assurance We guarantee high purity and lot-to-lot consistency for reliable experimental results. Notice This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B13960135 1-Phenoxyethen-1-ol CAS No. 32666-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32666-75-4

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-phenoxyethenol

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2

InChI Key

BTZDVSBDHTYXIH-UHFFFAOYSA-N

Canonical SMILES

C=C(O)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 1 Phenoxyethen 1 Ol

Strategies for the Direct Generation of Enols

The direct synthesis of enols like 1-phenoxyethen-1-ol is a significant area of investigation, with various strategies being explored to overcome their transient nature.

Transition Metal-Catalyzed Approaches to this compound

Transition metal catalysis offers promising avenues for the synthesis of complex organic molecules, including enols. While specific research on the direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions provide a theoretical framework. For instance, palladium-catalyzed reactions are widely used for C-C and C-O bond formation. chinesechemsoc.org A plausible approach could involve a palladium-catalyzed cross-coupling reaction. researchgate.net Nickel-catalyzed transformations are also of interest, particularly in the difunctionalization of alkynes to create highly substituted alkenes. rsc.org Such a method could potentially be adapted to generate a phenoxy-substituted enol intermediate. rsc.org

Rhodium catalysis has been employed in the synthesis of dihydrobenzofuran derivatives from phenoxyacetamides, indicating the potential for transition metals to activate phenoxy-containing precursors. rsc.org Copper-catalyzed multicomponent reactions have also shown utility in forming P-C and P-O bonds from alcohols, including 2-phenoxyethan-1-ol, which could be a precursor. chinesechemsoc.org The development of novel transition metal-catalyzed approaches for constructing dihydrobenzofuran nuclei further underscores the potential in this area. rsc.org

Table 1: Potential Transition Metal-Catalyzed Approaches

Catalyst System Precursor Type Potential Reaction Type
Palladium(II) acetate/Triphenylphosphine Phenols and propiolates Oxidative cyclization acs.org
Nickel/Phosphine (B1218219) ligand Alkyne-tethered phenolic esters Aryl-acylation of alkynes rsc.org
Rhodium complex Substituted phenoxyacetamides Asymmetric C-H functionalization rsc.org

Base-Mediated Generation of Enols from Activated Precursors

Base-mediated approaches are fundamental in generating enolates, which are the conjugate bases of enols. The choice of base and reaction conditions is critical in determining the regioselectivity and stereoselectivity of the resulting enolate. msu.edubham.ac.ukvanderbilt.edu For instance, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to deprotonate ketones at the less-substituted α-carbon, leading to the kinetic enolate. bham.ac.ukvanderbilt.edu In contrast, weaker bases under thermodynamic control can favor the more substituted, thermodynamically stable enolate. bham.ac.uk

The generation of this compound via a base-mediated pathway would likely involve the deprotonation of a suitable precursor, such as a phenoxy-substituted ketone or ester. The resulting enolate could then be protonated to yield the enol. The acidity of the α-proton in the precursor is a key factor, with carbonyl compounds having pKa values that allow for deprotonation by common bases like sodium ethoxide or potassium tert-butoxide. vanderbilt.edu The use of silyl (B83357) enol ethers as trapped, stable equivalents of enolates is a common strategy to overcome the instability of enolates themselves. msu.edu

Indirect Routes to this compound via Reaction Intermediates

Indirect methods for generating this compound often involve the formation of a more stable intermediate that can be subsequently converted to the enol. One theoretical approach involves the oxidation of allylic precursors. vulcanchem.com For example, the oxidation of 1-phenoxy-2-propanol (B149627) could potentially yield this compound, although this remains speculative without experimental validation. vulcanchem.com

Another indirect strategy is the trapping of transient enolates as silyl enol ethers. These relatively stable compounds can be isolated and later used to generate the desired enol under specific conditions. msu.edu This method allows for the regioselective formation of enolates, which can be crucial for synthesizing a specific isomer of a substituted enol. msu.edu

Control of Reaction Conditions for Transient Enol Formation and Trapping

The fleeting nature of enols like this compound necessitates precise control over reaction conditions to enable their formation and subsequent trapping. Key factors include temperature, solvent, and the choice of reagents.

For base-mediated enolate formation, low temperatures (e.g., -78 °C) and non-polar aprotic solvents are often employed to favor the formation of the kinetic enolate and prevent unwanted side reactions. bham.ac.uk The choice of a strong, sterically hindered base like LDA is crucial for irreversible deprotonation at the most accessible proton. vanderbilt.edu

Trapping the transient enolate is a common strategy to isolate a stable derivative. The use of trapping agents like trimethylsilyl (B98337) chloride (TMSCl) allows for the formation of silyl enol ethers, which are significantly more stable than their enolate precursors. bham.ac.uk These silyl enol ethers can then be used in subsequent reactions to generate the enol under controlled conditions.

Table 2: Conditions for Enolate Formation and Trapping

Condition Kinetic Control Thermodynamic Control
Base Strong, hindered (e.g., LDA) Weaker, non-hindered (e.g., NaOEt)
Temperature Low (e.g., -78 °C) Higher (e.g., room temp. or above)
Solvent Aprotic (e.g., THF) Protic or aprotic
Reaction Time Short Long

| Outcome | Less substituted enolate | More substituted enolate |

Mechanistic Pathways Governing the Formation of this compound

The formation of this compound is governed by the principles of keto-enol tautomerism. This equilibrium process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Protonation of the carbonyl oxygen of a precursor ketone by an acid.

Removal of an α-hydrogen by a base, leading to the formation of the C=C double bond of the enol. libretexts.orglibretexts.org

Base-Catalyzed Mechanism:

Deprotonation of the α-carbon of the precursor by a strong base to form an enolate anion.

Protonation of the enolate oxygen to yield the enol. libretexts.org

The reactivity of the resulting enol is characterized by the nucleophilicity of the α-carbon. libretexts.org The oxygen atom can donate electron density to the double bond, making the α-carbon electron-rich and susceptible to attack by electrophiles. libretexts.org This reactivity is fundamental to the synthetic utility of enols and enolates in forming new carbon-carbon bonds.

The stability of the enol tautomer is influenced by factors such as conjugation and intramolecular hydrogen bonding. vulcanchem.com For this compound, conjugation between the aromatic ring and the enol double bond, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, could contribute to its relative stability compared to simpler enols. vulcanchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenoxyethen 1 Ol and Its Analogs

High-Resolution NMR Spectroscopy for Enolic Proton and Carbon Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For a molecule like 1-Phenoxyethen-1-ol, NMR provides critical information on the electronic environment of its protons and carbons, particularly those involved in its characteristic enolic and vinylic functionalities.

Detection and Quantification of this compound in Tautomeric Mixtures

This compound exists in a tautomeric equilibrium with its more stable keto form, phenoxyacetaldehyde (B1585835). In solution, the detection of the enol form depends on factors like solvent, temperature, and pH, which influence the position of the equilibrium. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can detect and quantify the components of this mixture. thermofisher.comcalstate.edu

The ¹H NMR spectrum is particularly revealing. The enolic hydroxyl proton (-OH) is expected to have a characteristic chemical shift, which can be broad due to chemical exchange. The vinylic protons (=CH₂) would present as distinct signals, with their chemical shifts and coupling constants providing structural information. For instance, the chemical shifts of vinylic protons in enol ethers are significantly influenced by the oxygen atom, which acts as a π-donor, typically shifting the β-carbon signal upfield in the ¹³C NMR spectrum. organicchemistrydata.orgmdpi.com

Proton exchange between the keto and enol tautomers is often slow on the NMR timescale, which allows for the distinct observation and integration of signals corresponding to each form. thermofisher.com The relative concentrations and the equilibrium constant (Keq) can be determined by comparing the integral areas of specific, non-overlapping peaks from the keto and enol forms. thermofisher.com

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted) and an Analog

Nucleus This compound (Predicted) 1-Phenylethanol (B42297) (Experimental, CDCl₃) Key Feature
¹H NMR
Enolic/Alcoholic OHVariable, Broad~1.87 (s, broad)Exchangeable proton signal.
Vinylic/Benzylic CH~5.8–6.2 (dd)~4.90 (q)Proton adjacent to oxygen.
Aromatic C-H~6.8–7.4 (m)~7.25–7.40 (m)Phenyl group protons.
¹³C NMR
C=C (enol) / C-OH (alcohol)~140-150 (C-O), ~90-100 (=CH₂)~70.4 (CH-OH)Carbon attached to hydroxyl/enol oxygen.
Aromatic C~115-160~125-146Carbons of the phenyl ring.

Predicted data is based on computational models and typical values for enol ethers. Experimental data for 1-phenylethanol is sourced from literature. spectrabase.comrsc.org

Dynamic NMR Studies of Tautomeric Exchange in this compound Systems

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of chemical processes that occur on the NMR timescale, such as tautomeric exchange. researchgate.netoptica.org By monitoring NMR spectra over a range of temperatures, one can observe changes in the line shape of signals from the exchanging species.

For the phenoxyacetaldehyde ⇌ this compound system, as the temperature increases, the rate of interconversion between the keto and enol forms would increase. This leads to the broadening of the distinct NMR signals for each tautomer. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single, broad peak. researchgate.net Above this temperature, the exchange becomes so rapid that the NMR spectrometer detects only a single, time-averaged signal.

By analyzing the line shapes at different temperatures, key kinetic parameters such as the rate constant (k) and the activation energy (Ea) for the tautomeric interconversion can be calculated. researchgate.netresearchgate.net This provides profound insight into the energy barrier and mechanism of the proton transfer involved in the enolization process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

For this compound, key expected vibrational modes include:

O-H Stretch: A broad, strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=C Stretch: A band in the 1620-1680 cm⁻¹ region, indicative of the vinylic double bond.

C-O Stretches: Strong bands associated with the enolic C-O and the phenoxy C-O bonds, typically found in the 1000-1300 cm⁻¹ range.

Aromatic Vibrations: Characteristic bands for the substituted benzene (B151609) ring, including C-H stretching above 3000 cm⁻¹ and ring stretching modes around 1450-1600 cm⁻¹.

Due to the lack of direct experimental spectra for this compound, analysis of the closely related analog, 2-phenoxyethanol (B1175444), is highly informative. thieme-connect.de Computational studies on phenoxyacetic acid also provide insight into the vibrational characteristics of the phenoxy moiety. orientjchem.orgnih.govpsu.edu

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound (Predicted) vs. 2-Phenoxyethanol (Experimental)

Vibrational Mode This compound (Predicted) 2-Phenoxyethanol (Experimental IR/Raman)
O-H Stretch~3200-3500 (broad)~3400 (broad)
Aromatic C-H Stretch~3030-3080~3065
C=C Stretch~1640N/A
Aromatic Ring Stretch~1600, ~1495~1599, ~1496
C-O-C Asymmetric Stretch~1240~1245
C-O(H) Stretch~1170~1043

Predicted data is based on computational models. Experimental data for 2-phenoxyethanol is sourced from literature. thieme-connect.dechemicalbook.com

These vibrational spectra not only confirm the presence of functional groups but can also provide insights into molecular conformation, such as through the influence of intramolecular hydrogen bonding between the enolic hydroxyl group and the phenoxy oxygen atom.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. Furthermore, the fragmentation patterns observed in techniques like Electron Ionization (EI-MS) offer valuable clues about the molecule's structure. wikipedia.org

For this compound (C₈H₈O₂, Molecular Weight: 136.15 g/mol ), the molecular ion peak (M⁺˙) would be expected at an m/z of 136. The fragmentation pathways can be predicted by considering the stability of the resulting fragments. Common fragmentation patterns for related alcohols and ethers often involve cleavages adjacent to the oxygen atom or rearrangements. libretexts.orgsavemyexams.com

Analysis of a structural analog like 1-phenylethanol (C₈H₁₀O, MW: 122.16 g/mol ) provides a model for predicting the fragmentation of this compound. The mass spectrum of 1-phenylethanol is dominated by a peak at m/z 107, resulting from the loss of a methyl group (•CH₃). researchgate.netnih.gov This fragment is likely a stable, oxygen-containing tropylium-like cation. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Structure/Formula Proposed Loss
136[C₈H₈O₂]⁺˙Molecular Ion (M⁺˙)
118[C₈H₆O]⁺˙Loss of H₂O
107[C₇H₇O]⁺Loss of •CHO
94[C₆H₆O]⁺˙Phenol (B47542) radical cation (from cleavage of C-O bond)
77[C₆H₅]⁺Phenyl cation

This analysis allows for the confirmation of the molecular weight and provides structural evidence based on logical bond cleavages and the formation of stable charged species. acs.org

Advanced Electronic Spectroscopy (UV-Vis, CD) for Conjugation and Stereochemical Features

Electronic spectroscopy, including UV-Visible (UV-Vis) and Circular Dichroism (CD), investigates the electronic transitions within a molecule, providing information on conjugation and stereochemistry.

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The key chromophores in this compound are the phenyl ring and the C=C double bond. The conjugation between the phenoxy group's oxygen lone pairs, the phenyl π-system, and the vinylic double bond is expected to shift the absorption maximum (λ_max) to longer wavelengths compared to isolated chromophores. The spectrum would likely show a strong absorption band characteristic of a substituted benzene ring, potentially in the 260-280 nm range. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. tum.de this compound itself is achiral. However, if a chiral center were introduced, for example by substitution, CD spectroscopy would be essential for its stereochemical characterization. Studies on chiral analogs like (R)-(+)-1-Phenylethanol demonstrate that CD spectra are highly sensitive to molecular conformation and the electronic transitions of the chromophores. tum.dearxiv.orgnih.gov The sign and intensity of the CD signals (Cotton effects) can be used to assign the absolute configuration of a chiral molecule, often through comparison with theoretical calculations or spectra of known compounds. chiralabsxl.com

Cryogenic Matrix Isolation Spectroscopy for Stabilization and Study of this compound

Cryogenic matrix isolation is an experimental technique designed to trap and study highly reactive, unstable, or transient species. ebsco.comifpan.edu.pl The method involves co-depositing the molecule of interest, often generated in situ from a stable precursor, with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window at temperatures near absolute zero (typically 3-20 K). solvation.defu-berlin.de

This technique is ideally suited for the study of this compound. By generating the enol in the gas phase (e.g., via pyrolysis or photolysis of phenoxyacetaldehyde) and immediately trapping it in the inert matrix, its tautomerization to the more stable keto form is prevented. taylorfrancis.com The isolated molecules can then be studied for extended periods using various spectroscopic methods, most commonly IR spectroscopy. ifpan.edu.pl

The cryogenic environment has two key advantages:

Stabilization: The rigid, inert cage prevents bimolecular reactions and conformational changes, preserving the structure of the unstable enol. fu-berlin.de

High Resolution: The extremely low temperature minimizes thermal broadening, resulting in very sharp and well-resolved spectral bands, which facilitates detailed vibrational analysis and comparison with theoretical predictions. taylorfrancis.com

This technique has been successfully used to study related unstable species, such as the Criegee intermediates formed during the ozonolysis of vinyl ethers and other enols, demonstrating its power in elucidating the structures of fleeting intermediates. rsc.orgrsc.org Combining matrix isolation with VCD spectroscopy can even provide stereochemical information on chiral reactive intermediates. mertenlab.de

Reactivity Profiles and Mechanistic Investigations of 1 Phenoxyethen 1 Ol

Tautomerization Dynamics and Equilibrium Studies of 1-Phenoxyethen-1-ol

Keto-enol tautomerism describes the chemical equilibrium between a carbonyl compound (the "keto" form) and its corresponding enol. wikipedia.orgbyjus.com For this compound (the enol), the equilibrium lies with its keto tautomer, phenoxyacetaldehyde (B1585835). This interconversion involves the formal migration of a hydrogen atom and a shift of bonding electrons. byjus.com The position of this equilibrium is not fixed; it is dynamically influenced by the phase of the system, the solvent environment, and the presence of acid or base catalysts.

In the absence of a catalyst, the interconversion between an enol and its keto form in the gas phase is characterized by a high activation energy barrier, making the process exceptionally slow. acs.orgnih.gov Thermodynamically, the keto form is generally more stable. This stability is primarily attributed to the greater bond energy of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). libretexts.org

For the simplest analogous system, vinyl alcohol and acetaldehyde (B116499), the keto form is more stable than the enol by approximately 9.7-10.8 kcal/mol in the gas phase. acs.orgnih.gov The uncatalyzed activation energy for the tautomerization of vinyl alcohol to acetaldehyde is calculated to be around 55.9 kcal/mol, rendering the isolated enol kinetically stable in a solvent-free, neutral environment. acs.orgnih.gov

For the this compound and phenoxyacetaldehyde pair, similar principles apply. The keto form, phenoxyacetaldehyde, is expected to be the more stable tautomer in the gas phase. The presence of the phenoxy group, which can engage in resonance with the enol's ether oxygen, may slightly reduce the stability gap compared to simple aliphatic enols, but the keto form will still be significantly favored.

ParameterVinyl Alcohol → Acetaldehyde acs.orgnih.govThis compound → Phenoxyacetaldehyde (Estimated)Notes
ΔH°taut (kcal/mol)-9.7 to -10.8-7 to -9The negative value indicates the keto form is more stable. The phenoxy group's resonance may slightly stabilize the enol, making the enthalpy change less negative than for vinyl alcohol.
Ea (uncatalyzed) (kcal/mol)~55.950 - 55The activation energy remains high, ensuring the enol is kinetically persistent in the gas phase without a catalyst.

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. The relative stability of the keto and enol tautomers can be significantly altered by the solvent's polarity and its ability to participate in hydrogen bonding. orientjchem.org Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. Phenoxyacetaldehyde, with its exposed carbonyl group, is more polar than this compound and is therefore preferentially stabilized by polar solvents like water or methanol. orientjchem.org This shifts the equilibrium further in favor of the keto form.

Conversely, in non-polar, aprotic solvents such as cyclohexane (B81311) or carbon tetrachloride, the less polar enol form is relatively more stable. orientjchem.orgquora.com This effect is amplified if the enol can form an intramolecular hydrogen bond, which is less dependent on the surrounding solvent molecules for stabilization. Studies on analogous compounds consistently show that the percentage of the enol form at equilibrium increases as the polarity of the solvent decreases. orientjchem.org

SolventSolvent TypeExpected Favored TautomerReasoning
Water (H₂O)Polar ProticPhenoxyacetaldehyde (Keto)Strongly stabilizes the more polar carbonyl group through hydrogen bonding and dipole-dipole interactions. orientjchem.org
Methanol (CH₃OH)Polar ProticPhenoxyacetaldehyde (Keto)Stabilizes the polar keto form. orientjchem.org
Dimethyl Sulfoxide (DMSO)Polar AproticPhenoxyacetaldehyde (Keto)High polarity favors the keto tautomer.
Cyclohexane (C₆H₁₂)Non-polarThis compound (Enol)Less stabilization of the polar keto form; intramolecular forces in the enol become more significant. orientjchem.orgquora.com

The interconversion between this compound and phenoxyacetaldehyde is significantly accelerated by acid or base catalysts. libretexts.orgliu.edu

Acid-Catalyzed Tautomerization: In the presence of an acid (e.g., H₃O⁺), the tautomerization from the keto to the enol form proceeds via a two-step mechanism. libretexts.orglibretexts.org

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of phenoxyacetaldehyde is protonated by the acid catalyst, forming a resonance-stabilized intermediate (an oxonium ion). ucsb.edu

Deprotonation of the α-Carbon: A weak base, typically the solvent (e.g., H₂O), removes a proton from the α-carbon. This results in the formation of the C=C double bond of the enol, this compound, and regeneration of the acid catalyst. libretexts.org

The reverse reaction, the acid-catalyzed ketonization of the enol, is a critical reaction for vinyl ethers and involves the rate-determining protonation of the α-carbon. cdnsciencepub.comcareerchem.com

Base-Catalyzed Tautomerization: Under basic conditions (e.g., in the presence of OH⁻), the mechanism also involves two steps but in a different order. libretexts.orgpearson.com

Deprotonation of the α-Carbon: The base removes an acidic α-hydrogen from phenoxyacetaldehyde, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom. liu.edu

Protonation of the Enolate Oxygen: The oxygen atom of the enolate is protonated by a proton source (typically the conjugate acid of the base, e.g., H₂O), yielding the enol tautomer, this compound, and regenerating the base catalyst. libretexts.org

The stability of an enol tautomer can be significantly enhanced by the presence of intramolecular hydrogen bonding. libretexts.orgquora.com In this compound, a hydrogen bond can form between the acidic proton of the enol's hydroxyl group and the ether oxygen atom of the phenoxy substituent.

Acid- and Base-Catalyzed Tautomerization Mechanisms

Electrophilic Reactivity of the Enol Moiety in this compound

The C=C double bond of an enol is electron-rich due to the electron-donating resonance effect of the adjacent hydroxyl group. This makes the enol a potent nucleophile, readily reacting with a variety of electrophiles at the α-carbon. wikipedia.orgbyjus.com

The most fundamental electrophilic reaction of this compound is protonation. This reaction is the microscopic reverse of the final step of acid-catalyzed enolization and represents the first step in acid-catalyzed ketonization.

The mechanism proceeds as follows:

Electrophilic Attack: The π-electrons of the enol's double bond attack a proton from an acid catalyst (H₃O⁺). This protonation occurs regioselectively at the α-carbon. libretexts.orglibretexts.org This step is generally rate-determining for the acid-catalyzed ketonization of enols. careerchem.com

Formation of a Cationic Intermediate: This protonation step generates a resonance-stabilized carbocation, where the positive charge is shared between the β-carbon and the hydroxyl oxygen. This intermediate is equivalent to the protonated keto form (phenoxyacetaldehyde).

Deprotonation: A base (H₂O) removes the proton from the oxygen atom, yielding the neutral, more stable keto tautomer, phenoxyacetaldehyde, and regenerating the acid catalyst. libretexts.orglibretexts.org

This sequence demonstrates that the protonation of the enol directly leads to its transformation back into the corresponding keto form, highlighting the dynamic and reversible nature of the tautomeric equilibrium under acidic conditions.

Role as a Carbon Nucleophile in C-C Bond Forming Reactions

Transition Metal-Catalyzed Reactions with this compound as a Substrate or Ligand

Transition metal catalysis offers a powerful toolkit for the functionalization of unsaturated compounds like vinyl ethers. Research in this area has largely centered on palladium, copper, and iridium catalysts, which have been shown to effectively mediate a range of transformations including cross-coupling, arylation, and hydroamination reactions.

Palladium-Catalyzed Reactions:

Palladium complexes are among the most extensively studied catalysts for reactions involving vinyl ethers. The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been successfully applied to electron-rich olefins such as phenyl vinyl ether. In a notable study, the reaction of tertiary alkyl bromide with phenyl vinyl ether in the presence of a palladium catalyst did not yield the expected Heck product. Instead, in the presence of O-nucleophiles, mixed acetals were selectively obtained through carboxyalkoxylation and alkoxyalkylation, suggesting the involvement of cationic intermediates.

Regioselective arylation of vinyl ethers is another significant application of palladium catalysis. Protocols for both α- and β-arylation of various vinyl ethers have been developed. For instance, the α-arylation of vinyl ethers can be achieved using aryl triflates in the presence of a palladium catalyst modified with a chelating bisphosphine ligand. Conversely, the β-arylation is favored with aryl halides when an excess of an organic base is used. A domino Heck/Suzuki α,β-diarylation-reduction of a chelating vinyl ether has also been reported, showcasing the versatility of palladium catalysis.

The hydroamination of vinyl ethers, another important transformation, has also been achieved using palladium catalysts. Intermolecular hydroamination of vinyl ethers has been developed using a palladium(0) catalyst, which is proposed to act as a Brønsted base to facilitate the reaction. This contrasts with the hydroamination of other olefins like styrenes, which often proceed through different mechanistic pathways.

Interactive Data Table: Palladium-Catalyzed Reactions of Phenyl Vinyl Ether Analogs

Reaction TypeCatalystLigandBase/AdditiveSolventTemp. (°C)Product(s)Yield (%)Ref.
CarboxyalkoxylationPd(OAc)₂XantphosCs₂CO₃PhHRTMixed Acetal-
α-ArylationPd(OAc)₂dpppCy₂NMe, NaOAc--α-Arylated Vinyl Ether-
β-ArylationPd(OAc)₂-Et₃N--β-Arylated Vinyl Ether-

Theoretical and Computational Studies on 1 Phenoxyethen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-phenoxyethen-1-ol. These computational techniques solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy. mdpi.com

Ab Initio and Density Functional Theory (DFT) for Geometry Optimization

Geometry optimization is a critical first step in computational chemistry, aiming to find the minimum energy arrangement of atoms in a molecule. mdpi.com For this compound, this would involve determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. Two primary classes of methods are employed for this purpose: ab initio and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. figshare.comacs.org For instance, a study on α-substituted acetaldehydes utilized MP2(full)/6-31G* and MP2(full)/6-31G** levels of theory to optimize the structures of ketones, enols, and transition states. acs.org

Density Functional Theory (DFT) is a widely used alternative that calculates the electronic energy based on the molecule's electron density. rsc.org Functionals such as B3LYP are popular due to their balance of accuracy and computational cost. figshare.com In a study on phenyl vinyl ether, a close structural relative of this compound, geometry optimizations were performed using the B3LYP functional with Grimme's D3 corrections and a def2-TZVP basis set. beilstein-journals.org

The choice of method and basis set is crucial for obtaining accurate results. For example, a comparison of different computational methods for geometry optimization is presented below.

MethodBasis SetKey Features
Hartree-Fock (HF)STO-3G, 6-31GA fundamental ab initio method that provides a good starting point for more advanced calculations. mdpi.com
Møller-Plesset (MP2)6-31G, aug-cc-pVTZIncludes electron correlation, offering improved accuracy over HF for geometry and energy calculations. figshare.comtandfonline.com
Density Functional (DFT)B3LYP/6-31G(d)A cost-effective method that often provides accuracy comparable to more demanding ab initio methods. figshare.com

Stability and Reactivity Prediction of Enolic Forms

Theoretical calculations can predict the relative stability of the enolic form of this compound compared to its keto tautomer, phenylacetaldehyde. Generally, the keto form of simple aldehydes and ketones is thermodynamically more stable than the enol form. acs.org However, substituents can influence this equilibrium. For α-substituted acetaldehydes, calculations at the G2 level showed that the keto forms are more stable than the enol forms by 2.9 to 12.1 kcal/mol, depending on the substituent. acs.org

The reactivity of this compound can be inferred from its calculated electronic properties. For example, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity.

Mechanistic Elucidation via Computational Reaction Path Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, including the tautomerization of this compound.

Transition State Characterization for Tautomerization Processes

The conversion of this compound to its more stable keto form, phenylacetaldehyde, proceeds through a transition state. Computational methods can locate and characterize this transition state, providing the activation energy for the tautomerization process. fiveable.me For the tautomerism of α-substituted acetaldehydes, the activation energies for enolization were found to be in the range of 42.2 to 65.3 kcal/mol at the G2 level of theory. acs.org The transition state for such a 1,3-hydrogen shift typically involves a three- or four-membered ring structure. orientjchem.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the enol and keto forms. acs.org

The presence of catalysts, such as acids or bases, can significantly lower the activation energy barrier for tautomerization by providing alternative reaction pathways. numberanalytics.com Computational studies can model these catalyzed processes. For example, water molecules can facilitate proton transfer, and this has been computationally investigated for various tautomeric systems. osti.govosti.gov

Computational Modeling of Catalytic Cycles

While specific computational studies on the catalytic cycles involving this compound are not abundant in the literature, the general principles of modeling such cycles are well-established. nih.gov For instance, in a study of a rhodium-catalyzed transformation of propargyl vinyl ethers, DFT calculations were used to explore different mechanistic pathways. acs.org Such studies typically involve optimizing the geometries of all reactants, intermediates, transition states, and products within the proposed catalytic cycle. By calculating the relative energies of these species, the most favorable reaction pathway can be determined.

In the context of reactions where this compound might be an intermediate, such as in certain transition metal-catalyzed reactions of vinyl ethers, computational modeling can elucidate the role of the catalyst and the ligands in promoting specific reaction steps. nih.govresearchgate.netcaltech.edu

Prediction of Spectroscopic Properties (NMR, IR, UV) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of transient species like this compound.

The prediction of Infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. These calculated frequencies can then be compared to experimental data, often with the application of a scaling factor to account for approximations in the computational methods. rsc.org For the enol form, a characteristic O-H stretching frequency would be expected.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These calculations can predict the ¹H and ¹³C NMR spectra of this compound, which would be valuable for its structural confirmation if it were to be observed experimentally.

Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. mdpi.com These calculations provide information about the electronic transitions in the molecule. For example, in a study of difluoroboron biindolediketonates, TD-B3LYP-D3 was found to provide accurate excitation energies. mdpi.com A comparison of predicted spectroscopic data for a related compound, 2-phenoxyethanol (B1175444), is provided below.

Spectroscopic DataPredicted Value (Computational Method)Experimental Value
¹H NMR (CDCl₃, ppm) Not explicitly calculated in the provided search results.7.46-7.32 (m, 5H, Ar-H), 6.99-6.93 (m, 3H, Ar-H), 5.13 (dd, 1H, CH), 4.13-4.01 (m, 2H, CH₂), 2.78 (s, 1H, OH) rsc.org
¹³C NMR (CDCl₃, ppm) Not explicitly calculated in the provided search results.158.39, 139.66, 129.60, 128.61, 128.23, 126.33, 121.34, 114.65, 73.30, 72.62 rsc.org
IR (cm⁻¹) Not explicitly calculated in the provided search results.3022, 2938, 2875, 1595, 1489, 1232 rsc.org

It is important to note that while computational predictions are powerful, experimental validation remains crucial for confirming the theoretical findings. The synergy between computational and experimental approaches is key to advancing our understanding of complex chemical systems.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations, a powerful computational methodology, offer profound insights into the influence of solvents on molecular behavior and the exploration of conformational landscapes. For this compound, while direct and extensive MD simulation studies are not widely available in the public domain, a comprehensive understanding can be constructed by drawing upon theoretical principles and computational studies of analogous chemical structures. These related systems include vinyl alcohol, phenyl vinyl ether, and other enol and phenoxy-containing compounds. Such an approach allows for a detailed, albeit inferred, analysis of how this compound is expected to behave in different solvent environments and the array of conformations it can adopt.

The dynamic behavior of this compound in solution is dictated by a complex interplay of intramolecular and intermolecular forces. Solvation has a significant impact on the stability of the enol tautomer relative to its corresponding keto form, 1-phenoxyethanal. The polarity of the solvent and its capacity for hydrogen bonding are critical factors. In protic solvents like water, the enol form can be stabilized through hydrogen bonding interactions with the solvent molecules at both the hydroxyl group (as a hydrogen bond donor and acceptor) and the ether oxygen (as a hydrogen bond acceptor).

Ab initio molecular dynamics simulations on simpler enol systems, such as acetone, have demonstrated the active participation of water molecules in the tautomerization process. These studies reveal that water molecules can form hydrogen-bonded chains that facilitate proton transfer from the carbon to the oxygen atom, effectively lowering the kinetic barrier for the keto-enol interconversion. researchgate.net For this compound, a similar mechanism can be anticipated, where the solvent actively mediates the equilibrium between the enol and its keto tautomer. The energy barrier for the tautomerization of vinyl alcohol to acetaldehyde (B116499), for instance, is dramatically reduced in the presence of water molecules. researchgate.net This suggests that the stability and concentration of this compound will be highly dependent on the solvent environment.

The conformational landscape of this compound is primarily defined by the rotational degrees of freedom around several key single bonds. The most significant of these are the rotation around the C-O bond connecting the phenyl ring to the ether oxygen and the rotation around the C-O bond of the enol hydroxyl group. Theoretical studies on related aromatic compounds provide valuable data on the energy barriers associated with these rotations.

For instance, computational studies on phenyl vinyl ether, a structurally similar compound, have been conducted to understand its conformational preferences. beilstein-journals.org These studies help in estimating the rotational barrier around the Ar-O bond in this compound. The planarity between the phenyl ring and the vinyl group is crucial for resonance stabilization. cdnsciencepub.com Theoretical studies on various substituted aromatic compounds have shown that the rotational barriers for electron-donating groups like ethers are influenced by stereoelectronic effects. nih.govnih.govresearchgate.net The most stable conformation is typically when the substituent lies in the plane of the aromatic ring, maximizing conjugation. nih.gov

The following table, based on data from analogous compounds, illustrates the expected rotational barriers and conformational preferences that would define the landscape of this compound.

Rotational BondAnalogous CompoundComputational MethodCalculated Rotational Barrier (kcal/mol)Most Stable Conformation
Ar-O(ether)MethoxybenzeneCCSD(T)~3.0Planar (methyl group in the plane of the ring) nih.gov
C=C-O-HVinyl AlcoholDFT~4-5syn-periplanar
C-C(phenyl)PhenylureaMP2~2.4syn geometry acs.org

Molecular dynamics simulations would allow for the mapping of the free energy surface of this compound as a function of these key dihedral angles. Such a surface would reveal the lowest energy conformations and the transition states connecting them. For example, studies on cis-enol malonaldehyde in aqueous solution have shown that while the most stable rotamer is the same in both vacuum and water, the relative stabilities of other rotamers are altered by hydration. tandfonline.com This highlights the importance of including explicit solvent molecules in simulations to accurately capture the conformational preferences in solution.

Furthermore, the interplay between the solvent and conformational dynamics is crucial in understanding reaction mechanisms. MD simulations of excited-state intramolecular proton transfer in molecules like 3-hydroxyflavone (B191502) show that the process can be influenced by the solvent environment, with some trajectories showing a solvent-mediated transfer mechanism. aip.orgnih.gov While this compound does not undergo the same excited-state dynamics, this illustrates how solvents can actively participate in and modulate intramolecular processes.

Potential Applications of 1 Phenoxyethen 1 Ol in Advanced Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of 1-phenoxyethen-1-ol—a reactive enol and a privileged phenoxy scaffold—makes it a highly attractive, albeit hypothetical, intermediate for constructing complex molecular targets.

Enols and their corresponding enolates are fundamental nucleophiles in carbon-carbon bond-forming reactions. bham.ac.uk The planar geometry of the double bond in this compound presents two distinct faces for electrophilic attack, opening the door for stereoselective transformations. jove.com The development of asymmetric methods to control the facial selectivity of such reactions is a cornerstone of modern organic synthesis. msu.edu

The reactivity of enols can be harnessed in various stereoselective reactions. thieme-connect.com For instance, in reactions analogous to the Mukaiyama aldol (B89426) reaction, silyl (B83357) enol ethers (the protected form of enols) react with aldehydes to form syn-diastereomers. msu.edu The presence of a chiral catalyst can guide the electrophile to one face of the enol, leading to the formation of a single enantiomer in excess. nih.govorganic-chemistry.org The stereochemical outcome of aldol reactions is highly dependent on the enolate geometry (E or Z), which in turn dictates whether the product is syn or anti. msu.edu While the specific stereocontrol for this compound has not been experimentally determined, established principles allow for informed predictions.

Below is a table outlining hypothetical stereoselective reactions involving this compound or its derivatives.

Reaction TypeElectrophilePotential Catalyst/ReagentExpected Stereochemical ControlPotential Product Class
Aldol AdditionAldehyd (R-CHO)Chiral Lewis Acid (e.g., Boron-based)Diastereo- and Enantioselectiveβ-Hydroxy-α-phenoxy ketones
Michael Additionα,β-Unsaturated KetoneOrganocatalyst (e.g., Chiral Amine)Enantioselective1,5-Dicarbonyl compounds with phenoxy group
Asymmetric ProtonationN/AChiral Proton SourceEnantioselectiveChiral α-phenoxy ketones
AlkylationAlkyl HalideChiral Phase-Transfer CatalystEnantioselectiveα-Alkylated-α-phenoxy ketones

This table is based on established principles of enol and enolate reactivity. msu.eduthieme-connect.com

The phenoxy group is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to bind to a wide range of biological targets. researchgate.netnih.govnih.gov Compounds featuring this moiety exhibit diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects. nih.govnih.govlp.edu.ua The synthesis of novel functionalized phenoxy compounds is therefore an active area of research. doaj.orgorientjchem.orgmdpi.comacs.org

This compound could serve as a powerful precursor to a variety of functionalized phenoxy scaffolds. The enol moiety acts as a masked carbonyl, which can be reacted at the α-carbon to introduce diverse substituents before being converted to the more stable keto form (2-phenoxyacetaldehyde or its derivatives). This strategy would allow for the late-stage functionalization of the phenoxy-containing backbone, enabling the rapid generation of molecular libraries for drug discovery and materials science applications. For instance, NiH-catalyzed reductive coupling reactions have been successfully applied to enol ethers and esters to form C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, a methodology that could be adapted for this compound. chinesechemsoc.org

The following table lists examples of drug scaffolds where the phenoxy group is a critical component, underscoring the value of developing new precursors like this compound.

Drug/Scaffold ClassExample(s)Therapeutic Area
VEGFR InhibitorsAxitinib, TivozanibOncology
Selective Estrogen Receptor Modulators (SERMs)Phenoxyethyl piperidinesOsteoporosis
Bruton's Tyrosine Kinase (BTK) InhibitorsAcalabrutinibOncology, Immunology
Herbicides2-PhenoxypyrimidinesAgriculture

This table is compiled from reviews on privileged phenoxy scaffolds. nih.govacs.orgresearchgate.net

Stereoselective Transformations Leveraging Enol Reactivity

Monomer in Specialized Polymerization Processes (if stable under polymerization conditions)

Vinyl ethers, which are structurally analogous to this compound, are known to undergo polymerization, typically through a cationic mechanism initiated by Lewis acids. wipo.intwikipedia.org This raises the possibility of using this compound as a monomer to create specialized polymers with pendant phenoxy groups. Such materials could have interesting properties for applications in coatings, adhesives, or polymer electrolytes. wipo.int

However, the direct polymerization of this compound presents significant challenges. The free hydroxyl group of the enol is acidic and can act as a terminating agent in cationic polymerizations, quenching the propagating carbocation. nih.gov Similarly, in radical polymerization, the enol functionality is generally not reactive enough to homopolymerize. cmu.edu

A viable strategy would involve protecting the hydroxyl group prior to polymerization, for example, by converting it to a silyl enol ether. This protected monomer could then potentially undergo polymerization. Recent advances have demonstrated that even challenging monomers like enol ethers can be polymerized under specific conditions, such as moisture-tolerant cationic RAFT polymerization or ring-opening metathesis polymerization (ROMP) for cyclic variants. nih.govrsc.org

The table below analyzes the suitability of different polymerization methods for this compound.

Polymerization MethodApplicability to this compoundChallengesPotential Solutions
Cationic Polymerization High (for vinyl ether structure)The acidic -OH group will terminate the reaction. nih.govProtect the hydroxyl group (e.g., as a silyl ether) before polymerization.
Free Radical Polymerization LowVinyl ethers do not typically undergo free radical homopolymerization. cmu.eduCopolymerization with an electron-deficient monomer (e.g., maleic anhydride).
Ring-Opening Metathesis Polymerization (ROMP) Not directly applicableMonomer is acyclic.Design a cyclic analogue containing the phenoxy enol ether structure. nih.gov
Coordination Polymerization HypotheticalCatalyst compatibility with the enol ether oxygen and hydroxyl group is unknown.Development of novel, tolerant catalysts.

Role in the Development of Novel Reagents and Catalytic Systems

Beyond its use as a structural precursor, this compound and its derivatives could play a role in the development of new reagents and catalytic processes. The unique electronic and steric properties of the phenoxy enol ether system could be exploited to mediate or catalyze chemical transformations.

Enol ethers have been shown to participate in catalytic cycles, for example, in the Bi(OTf)₃-catalyzed cycloisomerization of allene-enol ethers, where the enol ether moiety is selectively activated. acs.org This demonstrates their capacity to act as reactive partners in metal-catalyzed reactions. Furthermore, the development of methods for the catalytic dicarbofunctionalization of silyl enol ethers highlights their expanding utility beyond traditional enolate chemistry. rsc.org

This compound could serve as a ligand in organometallic catalysis. The two oxygen atoms could chelate to a metal center, creating a specific coordination environment. The electronic nature of the catalyst could be fine-tuned by introducing substituents on the phenyl ring, thereby influencing the catalyst's activity and selectivity.

Additionally, derivatives of this compound could be designed as novel reagents. For instance, its conversion into an organometallic species could generate a unique nucleophile for cross-coupling reactions. The combination of a soft nucleophilic carbon (the α-carbon of the enol) and hard nucleophilic oxygen (the hydroxyl/ether oxygen) makes it an ambident nucleophile, whose reactivity could be selectively controlled. bham.ac.uk The development of catalytic systems that can harness this dual reactivity would represent a significant advance in synthetic methodology.

Future Research Directions and Emerging Paradigms for 1 Phenoxyethen 1 Ol

Exploration of Photochemical and Electrochemical Reactivity

The unique structural combination of a phenol (B47542) ether and a vinyl alcohol moiety in 1-phenoxyethen-1-ol suggests a rich and complex landscape for photochemical and electrochemical exploration. Future research in this area could unlock novel synthetic pathways and reactive intermediates.

Photochemical Reactivity: The vinyl ether component of this compound is expected to be highly reactive under photochemical conditions. Analogous to other vinyl ethers, it could participate in [2+2] cycloaddition reactions with various alkenes and aromatic compounds. oup.comcapes.gov.brrsc.org For instance, irradiation in the presence of α-naphthonitrile could potentially yield cyclobutane (B1203170) derivatives. oup.comcapes.gov.br The presence of the phenoxy group may influence the regioselectivity and stereoselectivity of these cycloadditions. Furthermore, photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reactions, which involve the combination of a cyano-substituted arene, an alkene, and a nucleophile, could be explored with this compound, potentially leading to complex molecular architectures. um.edu.mt

Electrochemical Reactivity: The electrochemical behavior of this compound is anticipated to be influenced by both the phenol ether and the enol functionalities. The phenol ether group could undergo oxidative coupling, while the enol is susceptible to oxidation. The electrochemical oxidation of phenolic compounds is known to sometimes lead to the formation of passivating polymer films on electrode surfaces. researchgate.net Investigations could focus on mediated electrochemical reactions to achieve selective oxidation of the enol to the corresponding α-phenoxyacetaldehyde or other valuable products, while mitigating electrode fouling. atamanchemicals.com The influence of the phenoxy substituent on the oxidation potential of the vinyl alcohol moiety would be a key area of study.

Potential Reaction TypeReagents/ConditionsExpected Outcome/Research Focus
Photochemical [2+2] Cycloaddition α-Naphthonitrile, UV irradiationFormation of cyclobutane derivatives; study of regioselectivity and stereoselectivity. oup.comcapes.gov.br
Photo-NOCAS Reaction Cyano-arene, nucleophile, photosensitizerSynthesis of complex, multi-component adducts. um.edu.mt
Mediated Electrochemical Oxidation Mediator (e.g., potassium iodate), biphasic mediumSelective oxidation to α-phenoxyacetaldehyde; prevention of electrode passivation. atamanchemicals.com

Integration into Continuous Flow Chemistry Platforms

The potential instability of enols like this compound makes its synthesis and subsequent reactions well-suited for continuous flow chemistry platforms. vulcanchem.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for handling reactive intermediates. cdnsciencepub.com

Future research could focus on developing a continuous flow synthesis of this compound itself, possibly through a rapid, base-catalyzed elimination reaction from a suitable precursor. The short residence times achievable in microreactors could minimize decomposition and side reactions. Subsequently, this in-situ generated this compound could be directly channeled into a second reactor for further transformations, such as the aforementioned photochemical or electrochemical reactions. This "telescoping" of reactions without the need for intermediate isolation and purification is a significant advantage of flow chemistry. umontreal.camit.edu The development of integrated flow systems incorporating reaction, separation, and analysis would be a major step forward. umontreal.ca

Asymmetric Catalysis Involving this compound as a Substrate or Auxiliary

The double bond in this compound presents an opportunity for asymmetric transformations, leading to chiral products. A significant area of future research would be the development of catalytic methods for the enantioselective hydrogenation of this substrate.

Asymmetric Hydrogenation: Drawing parallels with other vinyl ethers, asymmetric hydrogenation catalyzed by transition metal complexes (e.g., ruthenium or iridium) with chiral ligands could yield the corresponding chiral saturated ether, 1-phenoxyethanol. rsc.orgrsc.orgthieme-connect.comresearchgate.net The development of catalysts that are effective for non-coordinating substrates like vinyl ethers would be a key challenge. thieme-connect.com

Other Asymmetric Reactions: Beyond hydrogenation, this compound could be a substrate in other asymmetric catalytic reactions, such as hydroformylation, hydroamination, or epoxidation, to introduce chirality at either of the vinylic carbons. Conversely, if this compound could be resolved into its enantiomers, it could serve as a chiral auxiliary, imparting stereocontrol in various chemical transformations.

Catalytic ApproachCatalyst System (Example)Potential Chiral Product
Asymmetric Hydrogenation Ru-BINAP or Ir-carbene complexes(R)- or (S)-1-Phenoxyethanol
Asymmetric Epoxidation Chiral manganese or titanium complexesChiral 1-phenoxy-1,2-epoxyethane
Asymmetric Hydroformylation Rhodium complexes with chiral phosphine (B1218219) ligandsChiral α- or β-phenoxy-substituted aldehydes

Green Chemistry Approaches to this compound Synthesis and Utilization

Future research should prioritize the development of environmentally benign methods for the synthesis and application of this compound. This aligns with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources.

Green Synthesis: Traditional methods for synthesizing related phenyl vinyl ethers often involve harsh reagents and generate significant waste. ubc.ca Green alternatives could include the use of eco-friendly catalysts, such as dipotassium (B57713) hydrogen phosphate, and solvent-free reaction conditions. Exploring the synthesis from renewable feedstocks would be a significant advancement. For example, using phenol derived from lignin, a major component of biomass, could provide a sustainable route to this class of compounds.

Atom-Economic Reactions: The utilization of this compound in atom-economic reactions, where most of the atoms of the reactants are incorporated into the final product, would be a key green chemistry goal. Cycloaddition and rearrangement reactions are prime examples of atom-economic transformations that could be explored.

Investigation of this compound in Biological Mimicry and Enzymatic Models

The structural features of this compound, particularly the vinyl ether linkage, are found in certain classes of biological molecules, such as plasmalogens. This suggests that this compound could serve as a valuable tool in the study of biological systems and enzyme mechanisms.

Enzymatic Hydrolysis Models: Lysoplasmalogenase is an enzyme that specifically catalyzes the hydrolysis of the vinyl ether bond in lysoplasmalogens. nih.govnih.gov this compound could be used as a simple, non-natural substrate to probe the active site and mechanism of this and related hydrolases. The kinetics of its enzymatic hydrolysis could provide insights into substrate specificity and catalytic efficiency. cdnsciencepub.comacs.orgcdnsciencepub.com

Artificial Enzyme Development: Furthermore, this compound could be employed as a target substrate for the development of artificial enzymes or "nanozymes." For example, nanoparticle-based catalysts with imprinted active sites could be designed to selectively bind and hydrolyze this compound, mimicking the function of natural enzymes. acs.org Such studies could lead to the creation of novel catalysts with tunable selectivity for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Phenoxyethen-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Utilize catalytic hydrogenolysis or nucleophilic substitution reactions, referencing protocols for structurally similar compounds like 1-Phenoxypropan-2-ol . For example, palladium-based catalysts (e.g., PdCl₂) in hexane solvent systems have shown efficacy in analogous ether syntheses . Optimize temperature (60–80°C) and catalyst loading (1–3 mol%) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification with gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-reference retention indices and fragmentation patterns with NIST database entries for phenoxy-ethers . For quantitative purity, employ HPLC with UV detection at 254 nm, as outlined in pharmacopeial guidelines for related glycol ethers .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

  • Methodological Answer : Apply iterative data triangulation:

Replicate experiments under controlled conditions to rule out procedural variability.

Compare results with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Contradictions may arise from stereochemical variations or solvent effects, necessitating dynamic NMR studies or X-ray crystallography .

Q. What computational strategies predict the stability and reactivity of this compound under oxidative or thermal stress?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model bond dissociation energies (BDEs) and identify vulnerable sites (e.g., the ethenoxy bond). Simulate degradation pathways using software like Gaussian or ORCA, referencing thermodynamic parameters from analogous compounds like 2-Cyclohexen-1-ol derivatives . Validate predictions via accelerated stability testing (40–60°C, 75% relative humidity) .

Q. How can researchers reconcile open-data requirements with ethical constraints when sharing experimental data involving this compound?

  • Methodological Answer :

  • De-identification : Apply "de facto anonymization" by removing direct identifiers and aggregating data where possible .
  • Consent Frameworks : Use GDPR-compliant consent forms that explicitly permit data reuse for non-commercial research .
  • Controlled Access : Utilize repositories with tiered access (e.g., EMBL-EBI) to balance transparency with privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.